molecular formula C11H14N2O3 B1338930 4-(3-Methyl-4-nitrophenyl)morpholine CAS No. 220679-09-4

4-(3-Methyl-4-nitrophenyl)morpholine

Cat. No. B1338930
M. Wt: 222.24 g/mol
InChI Key: IIRHTTDXNXCWHP-UHFFFAOYSA-N
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Description

The compound "4-(3-Methyl-4-nitrophenyl)morpholine" is a derivative of morpholine, which is a common scaffold in medicinal chemistry due to its versatility and biological activity. Morpholine derivatives are known to be intermediates in the synthesis of various biologically active compounds, including potential anticancer agents .

Synthesis Analysis

The synthesis of morpholine derivatives can involve multiple steps, including rearrangement, condensation, and nucleophilic substitution reactions. For instance, the synthesis of 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one, a related compound, was achieved from cyclopentanone oxime and 1-fluoro-4-nitrobenzene through a three-step process . Another example is the synthesis of 4-(4-methoxy-3-nitrophenyl)morpholine, which involved the conversion of a crude morpholine derivative to its nitric acid salt followed by a controlled nitration process .

Molecular Structure Analysis

The molecular structure and stereochemistry of morpholine derivatives can be determined using various spectroscopic techniques such as nuclear magnetic resonance (NMR) and X-ray crystallography. For example, the structure and stereochemical assignments of spiro[isoxazolidine-5,4′-isoxazolines], which are cycloaddition products of a morpholine derivative, were elucidated using 1H and 13C NMR and confirmed by X-ray analysis .

Chemical Reactions Analysis

Morpholine derivatives can participate in a variety of chemical reactions. Cycloaddition reactions are common, as seen with 4-methylene-5-morpholino-3-phenyl-4,5-dihydroisoxazole reacting with nitrones to yield diastereoisomeric cycloadducts . Additionally, morpholine can add to the double bond of certain chromones, leading to the formation of substituted chroman-4-ones .

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives, such as solubility, melting point, and reactivity, are influenced by the substituents on the morpholine ring. These properties are crucial for the compound's application in chemical synthesis and pharmaceutical development. The detailed properties of "4-(3-Methyl-4-nitrophenyl)morpholine" specifically are not provided in the data, but can be inferred from related compounds. For example, the synthesis of 2-(4-methoxyphenyl)-3-methyl morpholine hydrochloride showed a yield of 62.3%, indicating a successful synthetic route with high yield and easy operation .

Scientific Research Applications

  • Synthesis of Morpholines

    • Field : Organic Chemistry
    • Application : Morpholines are frequently found in biologically active molecules and pharmaceuticals . They are synthesized from 1,2-amino alcohols and related compounds .
    • Method : A method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .
    • Results : Various mono-, di-, and trisubstituted morpholines, spiro morpholines, and ring-fused morpholines, as well as morpholine homologs were synthesized in good to excellent yields by a single methodology under similar reaction conditions .
  • Medicinal Chemistry

    • Field : Medicinal Chemistry
    • Application : 4-(4-nitrophenyl)thiomorpholine has been widely used as a precursor in medicinal chemistry, for example, in the fields of antidiabetic and antimigraine drugs, kinase inhibitors, reverse transcriptase inhibitors, and antibiotic, antifungal, and antimycobacterial agents .
    • Method : After the reduction of the nitro group in 4-(4-nitrophenyl)thiomorpholine, the resulting 4-thiomorpholinoaniline can be used as a building block in amide-coupling reactions .
    • Results : In drug development, the thiomorpholine group serves as a replacement of the morpholine group, with the sulfur atom increasing the lipophilicity and representing a metabolically soft spot due to easy oxidation .
  • Synthesis of Nanowires

    • Field : Nanotechnology
    • Application : 4-(4-Nitrophenyl)morpholin-3-one has been used to synthesize nanowires .
    • Method : The specific method of application or experimental procedures is not mentioned in the source .
    • Results : The nanowires synthesized are thin wires of semiconducting material that have a diameter of less than one micrometer .
  • Preparation of Pharmaceuticals

    • Field : Pharmaceutical Chemistry
    • Application : 4-(4-Nitrophenyl)morpholin-3-one is a reagent used in the preparation of various Morpholine based pharmaceuticals .
    • Method : The specific method of application or experimental procedures is not mentioned in the source .
    • Results : Various Morpholine based pharmaceuticals were synthesized .
  • Synthesis of Nanowires

    • Field : Nanotechnology
    • Application : 4-(4-Nitrophenyl)morpholin-3-one has also been used to synthesize nanowires .
    • Method : The specific method of application or experimental procedures is not mentioned in the source .
    • Results : The nanowires synthesized are thin wires of semiconducting material that have a diameter of less than one micrometer .
  • Preparation of Pharmaceuticals

    • Field : Pharmaceutical Chemistry
    • Application : 4-(4-Nitrophenyl)morpholin-3-one is a reagent used in the preparation of various Morpholine based pharmaceuticals .
    • Method : The specific method of application or experimental procedures is not mentioned in the source .
    • Results : Various Morpholine based pharmaceuticals were synthesized .
  • Synthesis of Nanowires

    • Field : Nanotechnology
    • Application : 4-(4-Nitrophenyl)morpholin-3-one has also been used to synthesize nanowires .
    • Method : The specific method of application or experimental procedures is not mentioned in the source .
    • Results : The nanowires synthesized are thin wires of semiconducting material that have a diameter of less than one micrometer .

Safety And Hazards

The safety data sheet for 4-(3-Methyl-4-nitrophenyl)morpholine suggests that it should be handled with care to avoid dust formation, breathing in mist, gas or vapours, and contact with skin and eyes . It is classified as a non-combustible solid .

properties

IUPAC Name

4-(3-methyl-4-nitrophenyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-9-8-10(2-3-11(9)13(14)15)12-4-6-16-7-5-12/h2-3,8H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIRHTTDXNXCWHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2CCOCC2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70460516
Record name 4-(3-Methyl-4-nitrophenyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70460516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Methyl-4-nitrophenyl)morpholine

CAS RN

220679-09-4
Record name 4-(3-Methyl-4-nitrophenyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70460516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a DMSO solution (8 ml) of 4-fluoro-2-methyl-1-nitro-benzene (500 mg), potassium carbonate (668 mg) and morpholine (0.42 ml) were added, followed by stirring at 80° C. for 18 hours. This was cooled to room temperature, and water (30 ml) was added, followed by extraction with ethyl acetate (50 ml×2). The organic layer was washed with saturated aqueous sodium chloride solution, followed by drying over magnesium sulfate. After the magnesium sulfate was filtered off, the solvent was distilled off under reduced pressure, to obtain the desired compound as a yellow solid (680 mg, 95%).
Name
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
668 mg
Type
reactant
Reaction Step One
Quantity
0.42 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Yield
95%

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